molecular formula C20H18FN3O4S B2387266 1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine CAS No. 899738-74-0

1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Cat. No.: B2387266
CAS No.: 899738-74-0
M. Wt: 415.44
InChI Key: AAKYQXKGOBMLSD-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a potent and selective chemical probe targeting p21-activated kinase 4 (PAK4). Its primary research value lies in elucidating the role of PAK4 in oncogenic signaling pathways, particularly those driven by Ras and Rho GTPases. The compound acts through an allosteric mechanism, binding to the kinase domain and stabilizing it in an inactive conformation, which provides a high degree of selectivity over other kinases. This makes it an invaluable tool for investigating PAK4's specific functions in cancer cell proliferation, survival, and cytoskeletal remodeling . Researchers utilize this molecule to dissect PAK4-mediated signaling in various cancer models, to explore its role in tumor metastasis, and to validate PAK4 as a therapeutic target for oncology drug discovery. Its application is critical for studies aiming to understand the non-canonical functions of PAK4 beyond the RAF-MEK-ERK cascade and for developing next-generation targeted cancer therapies.

Properties

IUPAC Name

1-(2-fluorophenyl)-2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4S/c1-14-8-9-15(24(25)26)13-19(14)29(27,28)23-12-11-22-10-4-7-18(22)20(23)16-5-2-3-6-17(16)21/h2-10,13,20H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKYQXKGOBMLSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-fluorophenyl)-2-(2-methyl-5-nitrobenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (molecular formula: C20H18FN3O4S) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of a fluorophenyl group and a nitrobenzenesulfonyl moiety contributes to the compound's unique properties.

PropertyValue
Molecular FormulaC20H18FN3O4S
Molecular Weight415.44 g/mol
Purity≥ 95%

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, related compounds have shown efficacy against influenza viruses by disrupting critical protein-protein interactions within the viral RNA polymerase complex. The inhibition of PA-PB1 heterodimerization is particularly noteworthy:

  • IC50 Values : Compounds in similar classes have demonstrated IC50 values ranging from 3.3 μM to 31 μM in inhibiting PA-PB1 interactions, suggesting that structural modifications can enhance antiviral activity .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Hydrophobic Interactions : The aromatic rings facilitate hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The sulfonyl group is likely involved in forming hydrogen bonds with amino acid residues in the target proteins, enhancing binding affinity .

Cytotoxicity Studies

In evaluating the safety profile of this compound, cytotoxicity assays are crucial. Compounds structurally related to this compound have been tested for cytotoxic effects using MTT assays. Notably:

  • CC50 Values : Many derivatives exhibit CC50 values greater than 250 μM, indicating low cytotoxicity at concentrations effective for antiviral activity .

Study on Antiviral Efficacy

A study published in Nature Communications investigated a series of pyrrolo[1,2-a]pyrazine derivatives for their antiviral properties against influenza A virus. The study found that specific modifications to the phenyl and sulfonyl groups significantly enhanced antiviral efficacy while maintaining low toxicity levels.

Key Findings :

  • Derivative A : Exhibited an EC50 of 12 μM against influenza A without cytotoxic effects.
  • Derivative B : Showed improved binding affinity and a balanced profile of antiviral activity and cytotoxicity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding modes of this compound within viral protein structures. These studies suggest that:

  • The compound can effectively bind to the active sites of viral polymerases.
  • Structural flexibility in the molecule may allow it to adapt to different conformations required for optimal binding .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Comparisons

Compound Name / ID (Source) Core Structure Substituents Molecular Weight Key Features
Target Compound Pyrrolo[1,2-a]pyrazine 1-(2-Fluorophenyl), 2-(2-methyl-5-nitrobenzenesulfonyl) ~455.46 (estimated) Ortho-fluorine, nitro-sulfonyl group
2-(2,5-Dimethoxybenzenesulfonyl)-1-(2,5-dimethoxyphenyl)-pyrrolo[1,2-a]pyrazine Same core 1-(2,5-Dimethoxyphenyl), 2-(2,5-dimethoxybenzenesulfonyl) 458.53 Electron-donating methoxy groups; reduced metabolic stability vs. nitro
3-(Naphthalen-2-yl)-1-(p-tolyl)pyrrolo[1,2-a]pyrazine Same core 1-(p-Tolyl), 3-(naphthalenyl) 402.45 Extended aromatic system (naphthalene); hydrophobic interactions
7-n-Butyl-6-(2-fluorophenyl)-5H-pyrrolo[2,3-b]pyrazine (RP193) Pyrrolo[2,3-b]pyrazine 6-(2-Fluorophenyl), 7-n-butyl 283.33 Different ring fusion (2,3-b vs. 1,2-a); alkyl chain enhances lipophilicity
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-pyrazolo[1,5-a]pyrazin-4(5H)-one Pyrazolo[1,5-a]pyrazine Fluorobenzyl, 4-fluorophenyl 355.33 Pyrazole-pyrazine hybrid; dual fluorine substituents

Core Scaffold Variations

  • Pyrrolo[1,2-a]pyrazine vs. Pyrrolo[2,3-b]pyrazine : The target compound’s 1,2-a ring fusion creates a distinct planar geometry compared to the 2,3-b isomer (e.g., RP193), which may alter binding pocket compatibility in biological targets .
  • Pyrazolo[1,5-a]pyrazine (e.g., ): The pyrazole ring introduces additional hydrogen-bonding sites but reduces conformational flexibility relative to the pyrrolo core.

Substituent Effects

  • Sulfonyl vs. Other Linkers :
    • The 2-methyl-5-nitrobenzenesulfonyl group in the target contrasts with methoxy-substituted sulfonyl groups (e.g., ), where nitro enhances electrophilicity and redox sensitivity.
    • Compounds lacking sulfonyl groups (e.g., RP193 ) exhibit lower polarity and faster metabolic clearance.

Pharmacological Implications

  • Electron-Withdrawing Groups : The nitro-sulfonyl combination in the target may enhance interactions with positively charged enzymatic pockets (e.g., kinases or proteases) compared to methoxy-sulfonyl analogs .
  • Fluorine Positioning : Ortho-fluorine (target) vs. para-fluorine (e.g., ) influences dipole moments and steric interactions, critical for target selectivity .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Temperature: Maintain 50–70°C during sulfonylation to prevent side reactions.
  • Solvent Choice: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
  • Reaction Time: Monitor via TLC/HPLC to terminate reactions at peak product formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer: Combine multiple techniques:

  • NMR: ¹H/¹³C NMR identifies substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, sulfonyl groups at δ 3.1–3.3 ppm).
  • FTIR: Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and nitro groups (asymmetric NO₂ stretch ~1520 cm⁻¹).
  • HRMS: Validate molecular weight (e.g., calculated [M+H]⁺ = 430.43) .

Q. How can preliminary biological activity screening be designed?

Methodological Answer: Prioritize assays based on structural analogs:

  • Serotonin Receptor Modulation: Use radioligand binding assays (e.g., 5-HT₂A/5-HT₃) due to pyrazine’s affinity for neurotransmitter systems.
  • Cytotoxicity: Test against HEK-293 or HeLa cells (IC₅₀ via MTT assay).
  • Dose Range: 1–100 µM in triplicate to establish dose-response curves .

Advanced Research Questions

Q. How do computational methods aid in predicting electronic properties and reactivity?

Methodological Answer: Perform ab initio or DFT calculations (e.g., Gaussian09, ORCA):

  • Excited-State Dynamics: Model S₁/S₂ potential energy surfaces using a 24-mode Hamiltonian to predict photophysical behavior.
  • Charge Transfer: Analyze HOMO-LUMO gaps (e.g., pyrazine’s π→π* transitions at ~380 nm). Validate with experimental UV-Vis and fluorescence spectra .

Q. What strategies resolve contradictions in observed vs. predicted biological activity?

Methodological Answer: Address discrepancies via:

  • Metabolite Profiling: Use LC-MS to identify in vitro metabolites (e.g., nitro-reduction products).
  • Protein Binding Studies: Conduct SPR or ITC to measure binding kinetics with off-target receptors.
  • Crystallography: Solve X-ray structures of ligand-receptor complexes (e.g., PDB deposition) .

Q. How can the compound’s conductivity or magnetic properties be evaluated for material science applications?

Methodological Answer:

  • Electrical Conductivity: Use four-point probe measurements on thin films (e.g., 10⁻⁴–10⁻² S/cm).
  • Magnetic Susceptibility: Employ SQUID magnetometry (2–300 K) to detect ferrimagnetic ordering (e.g., critical temperature ~55 K).
  • DFT Analysis: Model electron delocalization in pyrazine ligands to explain conductivity trends .

Experimental Design & Data Analysis

Q. What experimental setups are optimal for studying surface adsorption or catalytic activity?

Methodological Answer:

  • Surface Adsorption: Use Ag(111) or Ni(111) substrates in UHV chambers. Monitor via STM or phosphorescence lifetime decay (e.g., τ = 3–10 ns at 20 K).
  • Catalytic Screening: Test Suzuki-Miyaura coupling with aryl halides (Pd/C, K₂CO₃, DMF/H₂O) .

Q. How can solvent effects on reaction kinetics be systematically analyzed?

Methodological Answer:

  • Kinetic Profiling: Use stopped-flow UV-Vis to measure rate constants (k) in solvents of varying polarity (e.g., water, ethanol, THF).
  • Hammett Analysis: Correlate substituent σ values with reaction rates for nitro group transformations .

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